1-Iodo-4-propylbenzene

説明

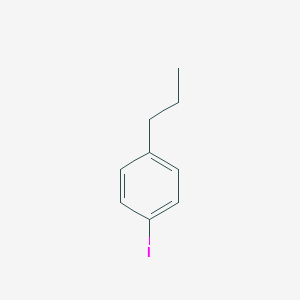

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-iodo-4-propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11I/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWCHMFGMKNWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346481 | |

| Record name | 1-Iodo-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126261-84-5 | |

| Record name | 1-Iodo-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1 Iodo 4 Propylbenzene and Aryl Iodides

Carbon-Carbon Bond Formation Reactions

The construction of new carbon-carbon (C-C) bonds is a central theme in organic chemistry, enabling the synthesis of complex molecules from simpler precursors. 1-Iodo-4-propylbenzene, as a representative aryl iodide, is a versatile building block in this context, readily participating in numerous C-C bond-forming reactions.

Cross-Coupling Reactions

Cross-coupling reactions, particularly those catalyzed by palladium complexes, have revolutionized the synthesis of a vast array of organic compounds, including pharmaceuticals, agrochemicals, and advanced materials. nih.gov The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.orgwikipedia.org Aryl iodides like this compound are highly reactive in the initial oxidative addition step, often allowing for milder reaction conditions compared to their bromide or chloride counterparts. libretexts.org

The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds between organoboron compounds and organic halides. libretexts.orgmsu.edu This reaction is widely used due to the stability and low toxicity of the boronic acid reagents and the mild reaction conditions. nih.gov For aryl iodides such as this compound, the reaction proceeds efficiently in the presence of a palladium catalyst and a base.

The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by transmetalation with a boronic acid or its corresponding boronate ester, a step that is facilitated by the presence of a base. The final step is reductive elimination, which forms the new biaryl product and regenerates the Pd(0) catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and yield. nih.gov For instance, the coupling of unprotected nitrogen-rich heterocycles with aryl halides has been successfully achieved using specific phosphine (B1218219) ligands like XPhos and SPhos. nih.gov

The reaction is applicable to a wide range of coupling partners, including arylboronic acids and alkylboronic acids. nih.govresearchgate.net While specific data for this compound is not always available, the reactivity of similar substrates like iodobenzene (B50100) and 4-iodotoluene (B166478) provides a strong indication of its utility.

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. nih.govnih.gov This reaction is a powerful tool for the vinylation of aryl rings. Aryl iodides are particularly effective substrates due to the high reactivity of the C-I bond in the oxidative addition step. nih.gov

The mechanism starts with the oxidative addition of the aryl iodide to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the alkene, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the substituted alkene product, and the resulting palladium hydride complex is reductively eliminated by the base to regenerate the Pd(0) catalyst. nih.gov The reaction typically shows a high preference for trans-selectivity. nih.gov While catalyst-free Heck reactions have been reported under specific conditions like supercritical water, palladium catalysis remains the standard. researchgate.netmsu.edu

The Sonogashira coupling reaction is a fundamental method for the formation of a C(sp²)-C(sp) bond, coupling an aryl or vinyl halide with a terminal alkyne. nih.gov The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. nih.gov Due to their high reactivity, aryl iodides like this compound are excellent substrates for this transformation, often leading to high yields under mild conditions. rsc.org

The generally accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation from a copper acetylide intermediate and subsequent reductive elimination. The copper cycle involves the formation of the copper acetylide from the terminal alkyne, copper(I), and the amine base. nih.gov Copper-free Sonogashira protocols have also been developed, which are particularly useful in biological applications or when copper sensitivity is a concern. wikipedia.orgrsc.org

While cross-coupling reactions have traditionally focused on forming C(sp²)-C(sp²) or C(sp²)-C(sp) bonds, the development of methods for C(sp²)-C(sp³) bond formation has been a significant area of research. These reactions allow for the attachment of alkyl groups to an aromatic ring. Several named reactions can be employed for this purpose, including variants of the Kumada, Negishi, and Suzuki couplings.

Kumada Coupling: This reaction utilizes a Grignard reagent (R-MgX) as the nucleophile and is one of the earliest discovered cross-coupling reactions. researchgate.net It can be catalyzed by either nickel or palladium complexes. The high reactivity of Grignard reagents is an advantage, but it also limits the functional group tolerance of the reaction. The coupling of tert-butyl Grignard reagents with aryl bromides has been achieved using a ligand-free nickel catalyst. nih.gov

Negishi Coupling: The Negishi coupling employs an organozinc reagent as the coupling partner. organic-chemistry.orgorganic-chemistry.org These reactions are known for their high reactivity and functional group tolerance. Palladium catalysts are most commonly used. organic-chemistry.org An efficient process for the Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides has been developed using a biaryldialkylphosphine ligand (CPhos) that suppresses the common side reaction of β-hydride elimination. organic-chemistry.org

Stille Coupling: The Stille reaction involves the coupling of an organic halide with an organotin (stannane) reagent. rsc.orglibretexts.org It is highly versatile with a broad scope for both coupling partners. libretexts.orgunits.it A significant drawback is the toxicity of the organotin compounds. libretexts.org

The incorporation of heteroaromatic rings is crucial in medicinal chemistry and materials science. Cross-coupling reactions provide a direct route to connect heteroaryl moieties to an aromatic core like that derived from this compound. The Suzuki-Miyaura and Stille couplings are frequently employed for this purpose.

Suzuki-Miyaura Coupling: The coupling of heteroarylboronic acids with aryl halides is a powerful method for synthesizing biheteroaryl and aryl-heteroaryl compounds. nih.gov However, challenges can arise from the poor solubility of highly polar heterocycles and catalyst deactivation by Lewis-basic heteroatoms. nih.gov Strategies to overcome these issues include the use of specific ligands and additives like trimethyl borate, which can improve solubility and mitigate base-induced catalyst deactivation. nih.gov The coupling of various heteroarylboronic acids with aryl halides has been demonstrated to proceed in good yields. researchgate.net

Stille Coupling: The Stille reaction is also effective for creating heteroaryl-aryl bonds. It often displays high selectivity and tolerance for a wide range of functional groups, making it suitable for complex molecule synthesis. msu.edu

Carbon-Heteroatom Bond Formation Reactions

The formation of bonds between carbon and heteroatoms such as nitrogen, oxygen, and halogens is fundamental in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals. Aryl iodides are highly effective substrates for these transformations.

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the synthesis of arylamines. organic-chemistry.org While aryl bromides and chlorides are commonly used substrates, aryl iodides also participate in these reactions, albeit with some distinct mechanistic considerations. nih.gov

The catalytic cycle is generally understood to involve the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium amide complex, and subsequent reductive elimination to yield the arylamine and regenerate the Pd(0) catalyst. nih.govresearchgate.net Interestingly, the efficiency of C-N cross-coupling reactions with aryl iodides can be lower than with other aryl halides. nih.gov This has been attributed to the formation of stable bridging iodide dimers of the palladium oxidative addition complexes, which can inhibit the catalytic cycle. nih.gov The choice of ligand is critical, with bulky biarylphosphine ligands like BrettPhos being effective in preventing the formation of these inactive dimers and promoting highly efficient amination of aryl iodides. nih.gov Furthermore, the solubility of the iodide salt byproduct can also influence the reaction rate, with solvents that precipitate the iodide salt often leading to improved reaction efficiency by preventing catalyst inhibition. nih.gov

Table 3: Factors Influencing Pd-Catalyzed Amination of Aryl Iodides

| Factor | Influence on Reaction | Rationale | Source |

| Ligand | Bulky biarylphosphine ligands enhance reactivity. | They prevent the formation of inhibitory bridging iodide dimers. | nih.gov |

| Solvent | Solvents that precipitate the iodide byproduct can improve efficiency. | Prevents inhibition of the catalyst by soluble iodide salts. | nih.gov |

| Base | The choice of base can be critical for catalyst efficiency. | Can participate in the oxidative addition step in some mechanisms. | researchgate.net |

| Iodide Byproduct | Can act as an inhibitor. | Forms stable complexes with the palladium catalyst. | nih.gov |

The direct introduction of oxygen-containing functional groups onto an aromatic ring via C-H activation is a highly desirable transformation. Hypervalent iodine reagents, which can be generated in situ from iodoarenes, play a significant role in mediating such reactions.

A strategy for the site-selective C-H oxyfunctionalization of arenes involves the in situ generation of reactive, non-symmetric iodanes. mdpi.com By combining a stable iodane (B103173) like PhI(OAc)2 with various acids (HX), ligand exchange can occur to form PhIX2 species. These intermediates can then react with arenes to introduce the corresponding 'X' group, which can be an oxygen-containing functionality. For example, using trifluoromethanesulfonic acid (TfOH), TsOH, or MsOH allows for the C-H oxytriflation, oxytosylation, and oxymesylation of arenes, respectively. mdpi.com This approach offers a pathway to aryl triflates and sulfonates directly from C-H bonds, showcasing the utility of iodoarenes as precursors to powerful oxidizing and functionalizing agents. mdpi.com

The conversion of aryl iodides to other aryl halides, such as chlorides and fluorides, is a valuable transformation for tuning the reactivity and properties of aromatic compounds.

Chlorination: Aryl iodides can be converted into aryliodine(III) dichlorides through an oxidative chlorination process. This transformation can be achieved using a combination of hydrochloric acid and an oxidant like hydrogen peroxide in a fluorinated alcohol such as 1,1,1-trifluoroethanol. The fluorinated alcohol not only serves as the solvent but also activates the hydrogen peroxide for the oxidation of HCl to molecular chlorine, which then reacts with the aryl iodide. This method provides a route to hypervalent iodine compounds that can be useful synthetic intermediates. Additionally, a nickel-catalyzed method for the chlorination of aryl halides, including iodides, has been developed using MgCl₂ as the chlorine source and zinc as a reductant at room temperature.

Fluorination: The synthesis of aryl fluorides from aryl iodides has been achieved through copper-mediated reactions. One approach involves the use of a cationic copper reagent and silver fluoride (B91410) (AgF). The proposed mechanism involves the oxidative addition of the aryl iodide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination of the aryl fluoride. Another recently developed method utilizes a photochemical approach with a mixture of Cu(I) and Cu(II) salts and AgF under UVB irradiation at room temperature. This reaction is proposed to proceed through an aryl radical intermediate that reacts with a Cu(II)-F species.

Table 4: Methods for the Halogenation of Aryl Iodides

| Halogenation | Reagents and Conditions | Proposed Intermediate/Mechanism | Source |

| Chlorination | HCl/H₂O₂ in 1,1,1-trifluoroethanol | In situ generation of Cl₂ followed by reaction with aryl iodide to form ArICl₂. | |

| Chlorination | NiCl₂ (cat.), MgCl₂, Zn, DMA, room temp. | Oxidative addition to Ni(0) followed by halogen exchange and reductive elimination. | |

| Fluorination | Cationic copper reagent, AgF | Oxidative addition to form a Cu(III) intermediate followed by C-F reductive elimination. | |

| Fluorination | Cu(I)/Cu(II) salts, AgF, UVB light, room temp. | Photochemically generated aryl radical reacts with a Cu(II)-F species. |

The simultaneous introduction of an azide (B81097) and an iodine group across a double bond, known as azidoiodination or iodoazidation, is a valuable transformation for synthesizing vicinal iodo-azides, which are versatile synthetic intermediates.

An efficient method for the regiospecific 1,2-azidoiodination of alkenes utilizes a system of sodium periodate (B1199274) (NaIO₄), potassium iodide (KI), and sodium azide (NaN₃). In this process, NaIO₄ oxidizes both KI and NaN₃ to generate iodine (I₂) and an azide radical in situ. These species are thought to combine to form iodine azide (IN₃). The homolysis of iodine azide produces an azide radical, which then adds to the alkene in an anti-Markovnikov fashion to generate a more stable alkyl radical intermediate. This radical is then trapped by molecular iodine or an iodine radical to afford the β-iodoazide product in high yield.

Hypervalent Iodine Mediated Transformations

The chemistry of hypervalent iodine compounds, those containing an iodine atom in a formal oxidation state higher than +1, has become a cornerstone of modern organic synthesis. princeton.edu These reagents are prized for their low toxicity, high stability, and unique reactivity, often mimicking the behavior of heavy metal oxidants without the associated environmental concerns. nih.govnih.gov Aryl iodides, including this compound, are the primary precursors for the in-situ or ex-situ generation of hypervalent iodine reagents, such as (diacetoxyiodo)arenes [ArI(OAc)₂] and aryl-λ³-iodanes. princeton.eduacs.org The reactivity of these species is characterized by processes typical of transition metal chemistry, including ligand exchange, reductive elimination, and oxidative addition. acs.org

Hypervalent iodine(III) reagents, particularly diaryliodonium salts ([Ar₂I]⁺X⁻), are highly effective electrophilic arylating agents. researchgate.net These salts can be synthesized from aryl iodides and are generally stable, bench-top reagents. researchgate.net The core of their reactivity in ligand coupling lies in the transfer of an aryl group to a nucleophile, a process that is central to forming new carbon-heteroatom and carbon-carbon bonds. diva-portal.org

The mechanism involves the coordination of a nucleophile to the iodine(III) center, followed by reductive elimination, which forms the arylated product and releases a molecule of iodoarene (e.g., this compound). This process is analogous to reductive elimination steps in transition-metal-catalyzed cross-coupling reactions. acs.org A wide variety of nucleophiles, including amines, alcohols, amides, and carbanions, can be arylated using this methodology. researchgate.netdiva-portal.org While palladium-catalyzed cross-coupling reactions with aryl iodides can be inhibited by the iodide byproduct, hypervalent iodine-mediated arylations offer a distinct, metal-free alternative. nih.govacs.org

The table below presents examples of ligand coupling reactions mediated by diaryliodonium salts, illustrating the breadth of this transformation for various aryl groups and nucleophiles.

| Aryl Group Transferred | Nucleophile | Product Type | Reference |

| Phenyl | Aniline | Diphenylamine (N-Arylation) | researchgate.net |

| 4-Methoxyphenyl (B3050149) | Phenol | 4-Methoxydiphenyl ether (O-Arylation) | researchgate.net |

| Phenyl | Acetanilide | N-Phenylacetanilide (N-Arylation) | diva-portal.org |

| Electron-poor Aryl | Hydroxide/Alkoxides | Aryl ethers (O-Arylation) | diva-portal.org |

| Ortho-substituted Aryl | Secondary Acyclic Amides | N-Aryl Amides | diva-portal.org |

As a typical aryl iodide, this compound can be converted into its corresponding diaryliodonium salt and is expected to undergo similar ligand coupling reactions to transfer the 4-propylphenyl group.

Under specific conditions, hypervalent iodine(III) reagents can serve as precursors to highly reactive aryl cation synthons. acs.org This reactivity pathway offers a metal-free method for generating species that are otherwise difficult to access. The generation of an aryl cation equivalent from a hypervalent iodine compound typically involves the heterolytic cleavage of the aryl-iodine bond, facilitated by the departure of a stable iodobenzene leaving group.

While the direct observation of a free aryl cation is rare, the reactivity of these intermediates is inferred from the products formed. For instance, in superacidic media or under specific photochemical conditions, diaryliodonium salts can react as "Ar⁺" sources. acs.org A related approach involves the use of arylazo sulfones, which can be selectively irradiated with UVA light to generate aryl cations, showcasing a method to access these intermediates under controlled, catalyst-free conditions. nih.gov The resulting aryl cations are potent electrophiles that can be trapped by a range of nucleophiles, leading to the formation of biaryls, aryl ethers, and other arylated products. nih.gov

| Precursor Type | Conditions | Reactive Intermediate | Product Type | Reference |

| Aryl(cyano)iodonium triflates | Lewis/Brønsted Acid | "CN⁺" equivalent | Cyanation | acs.org |

| Diaryliodonium salts | Strong Acid | "Ar⁺" equivalent | Arylation | acs.org |

| Arylazo sulfones | UVA light (e.g., 313 nm) | Aryl cation | (Hetero)biaryls | nih.gov |

This compound can be transformed into hypervalent iodine derivatives that, under appropriate energetic conditions, could serve as synthons for the 4-propylphenyl cation.

In addition to cationic pathways, hypervalent iodine compounds derived from aryl iodides are versatile precursors for generating aryl radical and aryne intermediates.

Aryl Radical Equivalents: The generation of aryl radicals from hypervalent iodine(III) compounds can be achieved through a single-electron transfer (SET) reduction. acs.orgnih.gov Reagents such as sodium 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPONa) are effective in reducing diaryliodonium salts to produce an aryl radical, an iodoarene, and the stable TEMPO radical. nih.gov The generated aryl radical can then participate in various subsequent reactions, such as addition to alkenes. nih.gov Alternatively, thermal or photolytic homolysis of the relatively weak hypervalent bond can also produce radical species. acs.org This reactivity opens a pathway to radical-mediated transformations that are distinct from the ionic processes more commonly associated with hypervalent iodine chemistry. acs.org

Aryne Equivalents: Arynes are highly reactive, neutral intermediates that are exceptionally useful in cycloaddition and nucleophilic addition reactions. Hypervalent iodine chemistry provides a mild and efficient route to arynes. diva-portal.orgnih.gov Arylbenziodoxoles, which are cyclic hypervalent iodine reagents, can undergo thermal decomposition to generate benzynes. nih.gov This process is often a competing pathway in arylation reactions involving diaryliodonium salts with electron-rich aryl groups, especially when strong bases are present or when reacting with alkoxides. diva-portal.org The formation of arynes from ortho-blocked diaryliodonium salts can be suppressed, allowing the desired ligand coupling to proceed. diva-portal.org

| Precursor | Conditions | Intermediate | Key Application | Reference |

| Diaryliodonium salt | SET reductant (e.g., TEMPONa) | Aryl Radical | Alkene Oxyarylation | nih.gov |

| Arylbenziodoxole | Thermal decomposition | Aryne | Cycloaddition | nih.gov |

| Diaryliodonium salt | Base (e.g., alkoxides) | Aryne (competing pathway) | Arylation Side-Product | diva-portal.org |

As a precursor, this compound can be elaborated into hypervalent iodine reagents capable of generating the 4-propylphenyl radical via SET reduction or the corresponding aryne (4-propylbenzyne) if an appropriate ortho-leaving group is installed.

One of the most powerful applications of hypervalent iodine(III) and (V) reagents is in oxidative dearomatization. uiowa.edu This class of reactions transforms planar, aromatic compounds, such as phenols and indoles, into complex, three-dimensional alicyclic structures. nih.gov Reagents like phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA) are commonly employed as oxidants. nih.gov

In the oxidative dearomatization of phenols, the hypervalent iodine reagent activates the phenol, making it susceptible to nucleophilic attack. nih.govacs.org This can lead to the formation of quinols or cyclohexadienones. nih.gov The mechanism can be complex, but studies suggest it may proceed through a single-electron transfer (SET) pathway, generating a phenoxenium cation intermediate. acs.org The choice of solvent and the nucleophile present can direct the outcome of the reaction, allowing for the synthesis of a diverse array of products. thieme-connect.de This strategy is a key step in the synthesis of numerous natural products. nih.gov

The table below shows examples of hypervalent iodine(III)-mediated dearomatization of phenolic substrates.

| Phenolic Substrate | Hypervalent Iodine Reagent | Product Type | Reference |

| 2-(p-tolyl)-2H-indazole | PIFA | Indazolyl indazolone | |

| p-Substituted Phenols | PIDA | 4-Hydroxy quinol | nih.gov |

| Naphthols | Chiral Iodine(III) Reagent | ortho-Spirolactones | thieme-connect.de |

| Phenolic Amines | Iodine(III) Reagent | Functionalized Aziridines | nih.gov |

While direct examples involving this compound as the source of the hypervalent iodine reagent are not prominent, it serves as a fundamental building block for creating such reagents, which could then be applied in these powerful dearomatization reactions.

Radical Processes Involving Aryl Iodides

The carbon-iodine bond in aryl iodides is the weakest among aryl halides, making it particularly susceptible to homolytic cleavage to generate aryl radicals. This property allows aryl iodides like this compound to participate in a variety of radical-mediated transformations. Aryl radicals can be generated from aryl iodides via photolysis, interaction with radical initiators, or single-electron transfer from a catalyst or reductant. nih.govpku.edu.cn

Homolytic Aromatic Substitution (HAS) is a radical-based process for the formation of C-C bonds, typically involving the arylation of an aromatic or heteroaromatic ring. acs.org The reaction proceeds via the addition of an aryl radical to an arene, forming a cyclohexadienyl radical intermediate. nih.gov Subsequent oxidation and deprotonation of this intermediate yields the biaryl product and regenerates the radical chain carrier.

Aryl iodides are excellent precursors for the aryl radicals required in HAS. These reactions can be initiated under various conditions. For instance, visible-light photoredox catalysis using catalysts like Ir(ppy)₃ can effectively generate aryl radicals from aryl iodides at room temperature. acs.org Alternatively, base-promoted HAS reactions, often using KOtBu, can proceed efficiently, sometimes initiated by an organic additive that acts as an electron donor. The mild conditions and ability to avoid pre-functionalization of the arene coupling partner make HAS a powerful tool for biaryl synthesis. nih.gov

| Aryl Halide | Arene | Conditions | Product | Reference |

| Aryl Iodide | Benzene (B151609) | Tris(trimethylsilyl)silane, O₂ (air), 25 °C | Biaryl | nih.gov |

| Aryl Iodide | Unactivated Arene | Ir(ppy)₃, Visible Light, KOtBu, DMSO | Biaryl | acs.org |

| Hindered Aryl Iodide | Arene | KOtBu, Organic Additive | Biaryl |

This compound is a suitable substrate for HAS reactions. Under appropriate radical-generating conditions, it can produce the 4-propylphenyl radical, which can then be used to arylate a variety of aromatic and heteroaromatic systems.

Hydrogen Atom Abstraction (HAT) Reactions

Aryl iodides, including this compound, can serve as precursors to highly reactive aryl radicals, which are capable of participating in Hydrogen Atom Abstraction (HAT) reactions. This process is a fundamental step in many radical-mediated chemical transformations. The generation of the aryl radical is often the initiating event, which then abstracts a hydrogen atom from a suitable donor molecule to form a new radical species and an arene.

The efficiency of HAT reactions involving aryl radicals is influenced by several factors. Studies have shown a correlation between the reaction efficiency and the physicochemical properties of both the aryl radical and the hydrogen atom donor. nih.gov Specifically, the reaction efficiency tends to increase as the difference between the vertical ionization energy of the hydrogen-atom donor and the vertical electron affinity (EA) of the aryl radical decreases. nih.gov A higher electron affinity in an aryl radical leads to a smaller energy gap between the ground state and a hypothetical ionic excited state of the reactants, which in turn lowers the transition state energy for hydrogen abstraction. nih.gov Consequently, aryl radicals with more electronegative substituents, which increase the radical's EA, generally exhibit higher reactivity in HAT processes. nih.gov

Modern synthetic methods have leveraged visible-light photoredox catalysis to generate aryl radicals from unactivated aryl iodides under mild conditions, avoiding the use of toxic reagents like tributyltin hydride. nih.gov In this approach, a photocatalyst, such as fac-Ir(ppy)₃, absorbs visible light and becomes a potent reductant. This excited-state catalyst can then transfer a single electron to the aryl iodide. The resulting radical anion rapidly fragments, cleaving the carbon-iodine bond to produce the highly reactive aryl radical and an iodide anion. nih.gov This aryl radical can then undergo intermolecular HAT from a solvent or another hydrogen donor, or participate in intramolecular HAT processes if a suitable C-H bond is present elsewhere in the molecule.

Intermolecular and Intramolecular Reactivity

Aryl iodides are versatile substrates that can undergo both intermolecular and intramolecular reactions, leading to the formation of complex molecular architectures. The specific pathway followed often depends on the reaction conditions and the structure of the aryl iodide substrate.

Intramolecular Reactivity: Intramolecular reactions of aryl iodides are powerful tools for constructing cyclic systems. A notable example is the intramolecular 1,5-hydrogen atom transfer (1,5-HAT) reaction. Aryl radicals generated from unactivated aryl iodides via visible-light photoredox catalysis can abstract a hydrogen atom from a position 1,5- to the radical center within the same molecule. This process generates a new, more stabilized carbon-centered radical, which can then undergo further reactions like cyclization. This strategy has been successfully applied to the synthesis of natural product scaffolds.

Another significant intramolecular reaction is direct arylation, a process that forms a new carbon-carbon bond by coupling the aryl iodide with a C-H bond within the same molecule. acs.orgnih.gov This method provides an efficient route to various fused ring systems, including carbazoles. nih.gov Catalysts based on palladium have been developed for these transformations, which often exhibit high selectivity and yield. acs.orgnih.gov

| Reaction Type | Substrate Example | Catalyst/Conditions | Product Type | Yield | Reference |

| Intramolecular 1,5-HAT | N-(4-iodobenzyl)-N,4-dimethylpentan-2-amine | fac-Ir(ppy)₃, Hantzsch ester, DIPEA, CH₃CN, blue LEDs | Cyclized amine | 93% | |

| Intramolecular Direct Arylation | 2-(2-Iodophenoxy)thiophene | Pd(OAc)₂, P(o-tol)₃, K₂CO₃, DMA, 135 °C | Dibenzothiophene derivative | 97% | acs.org |

Intermolecular Reactivity: Intermolecular reactions involve the coupling of two separate molecules. Palladium-catalyzed direct arylation can also be performed intermolecularly, coupling an aryl iodide with a separate arene molecule. acs.orgnih.gov However, these reactions can present challenges. For instance, studies have shown that in some direct arylation reactions, aryl iodides exhibit inferior reactivity compared to aryl bromides and chlorides. acs.org This has been attributed to catalyst poisoning caused by the accumulation of iodide ions in the reaction medium. acs.org This inhibition can often be overcome by adding silver salts, such as Ag₂CO₃, which precipitate the iodide and allow the reaction to proceed efficiently, even at lower temperatures. acs.org

Similarly, intermolecular radical additions of aryl halides have been developed. chemrxiv.org Catalytic systems can generate aryl radicals that add to external alkenes or arenes, a process known as hydroarylation. chemrxiv.org These reactions, sometimes requiring visible light, expand the toolkit for forming C-C bonds from simple precursors. chemrxiv.org Furthermore, palladium-catalyzed C-N cross-coupling reactions of aryl iodides with various primary and secondary amines have been extensively studied. nih.gov The efficiency of these reactions can also be hampered by iodide byproducts, a problem that has been mitigated by using solvent systems where the iodide salt is insoluble, thus driving the reaction forward. nih.gov

Catalysis and Organocatalysis Involving 1 Iodo 4 Propylbenzene Precursors and Derivatives

Transition Metal Catalysis

1-Iodo-4-propylbenzene serves as a key building block in numerous transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond, coupled with the influence of the propyl group on the benzene (B151609) ring, allows for a diverse range of synthetic transformations.

Palladium catalysis is a cornerstone of modern organic synthesis, and this compound is an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions. Catalysts such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are frequently employed. acs.orgnih.govlibretexts.org These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. libretexts.orgorganic-chemistry.org While specific examples with this compound are not extensively documented in readily available literature, the general reactivity of aryl iodides suggests its utility. A typical system might involve Pd(OAc)₂ as the catalyst, a phosphine (B1218219) ligand, and a base to facilitate the reaction. uva.nlnih.gov

Suzuki Coupling: The Suzuki coupling is a powerful method for forming biaryl compounds by reacting an aryl halide with an organoboron reagent. researchgate.net this compound would be expected to react efficiently with various arylboronic acids in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. libretexts.orgorganic-chemistry.org this compound can be coupled with a variety of alkynes using a palladium catalyst, often in the presence of a copper(I) co-catalyst. researchgate.netnih.govmdpi.com

Buchwald-Hartwig Amination: This reaction is a versatile method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.orglibretexts.org this compound can be coupled with a wide range of primary and secondary amines using a palladium catalyst and a suitable ligand. researchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions with Aryl Iodides

| Reaction | Aryl Iodide | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| Reductive Heck | Iodobenzene (B50100) | Methyl vinyl ketone | Pd(OAc)₂ / DIPEA | 4-Phenyl-2-butanone | 75 | uva.nl |

| Suzuki Coupling | Iodobenzene | Phenylboronic acid | Pd(OAc)₂ / K₂CO₃ | Biphenyl (B1667301) | >95 | researchgate.net |

| Sonogashira Coupling | 4-Iodoanisole | Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | 3-(4-Methoxyphenyl)prop-2-yn-1-ol | 85 | researchgate.net |

| Buchwald-Hartwig Amination | Iodobenzene | Aniline | Pd₂(dba)₃ / BINAP | Diphenylamine | >95 | wikipedia.org |

Note: This table provides representative examples of reactions with similar aryl iodides, illustrating the expected reactivity of this compound.

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, provide a classical and still relevant method for forming carbon-heteroatom and carbon-carbon bonds. organic-chemistry.org These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be advantageous in certain synthetic contexts. The reaction of this compound with various nucleophiles, such as alcohols, amines, and thiols, can be achieved using a copper catalyst, often in the presence of a ligand and a base. The mechanism is thought to involve the formation of a copper(I) species that undergoes oxidative addition to the aryl iodide. nih.gov

Iron catalysis has emerged as a more sustainable and economical alternative to palladium and copper catalysis for certain cross-coupling reactions. acs.orgnih.gov Iron salts, such as FeCl₃, can catalyze the coupling of Grignard reagents with aryl halides. However, a notable challenge in iron-catalyzed cross-coupling of aryl iodides is the potential for a competing reduction of the carbon-iodine bond to form the corresponding arene. nih.gov The reaction mechanism is complex and still under investigation, with proposals involving low-valent iron species. acs.orgacs.org The outcome of the reaction can be highly dependent on the reaction conditions, including the nature of the Grignard reagent and the solvent.

While not a direct reaction of the iodo-substituent, ruthenium catalysis is highly relevant to the propylbenzene (B89791) scaffold of this compound. The catalytic dehydrogenation of ethylbenzene (B125841) to styrene (B11656) is a major industrial process, often employing iron-based catalysts. michiganfoam.comcore.ac.ukgoogle.com Ruthenium catalysts have also been investigated for their potential in dehydrogenation reactions. This chemistry is significant as it opens up possibilities for modifying the propyl group of this compound, for instance, by converting it to a propenyl group, thereby introducing a new site of reactivity on the molecule.

Hypervalent Iodine Organocatalysis

In recent years, hypervalent iodine compounds have gained prominence as versatile and environmentally benign reagents and catalysts in organic synthesis. epfl.ch They can mimic the reactivity of some transition metals, acting as mild and selective oxidants. organic-chemistry.org

A significant area of development is the use of chiral iodoarenes as organocatalysts for asymmetric transformations. acs.orgnih.govthieme-connect.com The design of these catalysts often involves attaching a chiral scaffold to the iodobenzene core. While specific examples derived directly from this compound are not prevalent in the literature, the principles of their design are applicable. The chiral environment created by the catalyst can induce enantioselectivity in a variety of reactions, such as oxidations, halogenations, and cyclizations. nih.govacs.org

The general approach involves the in situ generation of a chiral hypervalent iodine(III) or iodine(V) species from a chiral iodoarene precursor through oxidation. nih.govcardiff.ac.uk This active species then participates in the enantioselective transformation. The nature of the chiral auxiliary, the oxidant, and the reaction conditions are all crucial factors in achieving high levels of stereocontrol. The development of novel chiral iodoarene catalysts, including those based on carbohydrates and triptycenes, continues to expand the scope and utility of this powerful class of organocatalysts. nih.govnih.gov

Asymmetric Induction in Stereoselective Oxidations

The development of chiral hypervalent iodine reagents has enabled a wide array of enantioselective oxidative transformations. nih.gov By incorporating chirality into the iodoarene scaffold, it is possible to control the stereochemical outcome of reactions. Precursors such as this compound can be modified to create chiral catalysts. The chiral environment dictates the facial selectivity of substrate approach, leading to the preferential formation of one enantiomer over the other.

For instance, chiral diiodospirobiindane precatalysts have been successfully used in the intramolecular C–H amination of amides, achieving desymmetrization with high enantioselectivity. rsc.org Similarly, the enantioselective oxyamination of alkenes can be catalyzed by chiral iodoarenes, proceeding through a coordinated iodonium (B1229267) intermediate that directs the nucleophilic attack to yield the product with controlled stereochemistry. rsc.org The effectiveness of these catalysts hinges on the specific structure of the chiral backbone and its ability to create a well-defined asymmetric pocket around the reactive iodine center.

Metal-Free Catalytic Systems for Oxidative Transformations

Hypervalent iodine catalysis is a cornerstone of metal-free oxidative transformations, offering a sustainable alternative to methods that rely on toxic or expensive transition metals like lead, mercury, or palladium. frontiersin.orgresearchgate.netnih.gov These systems typically involve a catalytic amount of an iodoarene precursor, such as this compound, and a stoichiometric amount of an environmentally benign terminal oxidant. rsc.org

Such metal-free systems have proven effective for a diverse range of reactions. semanticscholar.org Examples include the oxidation of alcohols to ketones and aldehydes, the conversion of sulfides to sulfoxides, and the functionalization of C-H bonds. rsc.orgumn.edu For example, the Hofmann rearrangement of carboxamides to carbamates can be catalyzed efficiently by iodobenzene with Oxone as the oxidant. umn.edu The avoidance of metal contaminants is particularly crucial in the synthesis of pharmaceuticals and fine chemicals. nih.gov

Mechanism of Iodoarene Activation in Catalytic Cycles

The catalytic activity of iodoarenes like this compound is predicated on their oxidation to a hypervalent state. The generally accepted mechanism involves the following key steps:

Oxidation: The iodoarene is first oxidized by a terminal oxidant (e.g., a peracid) to form a hypervalent iodine(III) species, such as an iodosylarene derivative or a diacyloxyiodate. rsc.org

Ligand Exchange/Substrate Coordination: The substrate for the oxidation reaction coordinates to the iodine(III) center, often displacing one of the ligands. In some reactions, such as the difunctionalization of alkenes, the hypervalent iodine reagent adds across the double bond to form an iodonium ion intermediate. rsc.orgnih.gov

Reductive Elimination: The coordinated substrate undergoes oxidation via reductive elimination from the iodine center. This step transfers the desired functionality to the substrate and regenerates the precursor iodoarene in its original iodine(I) state. rsc.org

Catalyst Regeneration: The regenerated iodoarene is then ready to re-enter the catalytic cycle by being oxidized again.

This cycle allows a small amount of the iodoarene to facilitate a large number of turnovers, which is a key principle of catalysis.

Ligand Design and Optimization in Catalytic Systems

The performance of hypervalent iodine catalysts is highly dependent on the structure of the ligands attached to the iodine atom. Careful design and optimization of these ligands are crucial for achieving high efficiency, selectivity, and recyclability.

Chiral Auxiliary Design (e.g., Carbohydrate-based, Binaphthyl-derived)

To induce enantioselectivity, chiral auxiliaries are temporarily incorporated into the iodoarene structure. wikipedia.org These auxiliaries create a chiral environment that directs the stereochemical course of the reaction.

Binaphthyl-derived Auxiliaries: Axially chiral scaffolds, such as those based on 1,1'-bi-2-naphthol (B31242) (BINOL), are prominent in designing chiral hypervalent iodine reagents. nih.govwikipedia.org The restricted rotation around the C-C single bond creates a stable, well-defined chiral environment that has been successfully applied in various asymmetric transformations. nih.gov

Carbohydrate-based Auxiliaries: Carbohydrates represent an abundant and inexpensive source of chirality. researchgate.net Their rigid structures and multiple stereocenters make them attractive for use as chiral backbones in catalyst design. Recently, the first carbohydrate-based chiral iodoarene catalysts were synthesized and applied in asymmetric spirocyclization reactions, demonstrating the potential of this approach. researchgate.net

Below is a table illustrating examples of chiral auxiliaries used in hypervalent iodine catalysis.

Table 1: Examples of Chiral Auxiliaries in Iodoarene Catalysis| Chiral Auxiliary Type | Example Scaffold | Typical Application | Reference |

|---|---|---|---|

| Binaphthyl-derived | (R)-BINOL | Asymmetric synthesis of cyclic terpenes | wikipedia.org |

| Spiroindane-derived | Chiral Diiodospirobiindane | Enantioselective C-H amination | rsc.org |

| Carbohydrate-based | Glucose-derived iodoarene | Asymmetric oxidative spriolactonization | researchgate.net |

| C-N Axial Chirality | N-Aryl Iodoaniline Derivatives | Stereoselective α-oxytosylation of ketones | nih.gov |

Steric and Electronic Effects of Substituents on Catalyst Performance

The substituents on the aromatic ring of the iodoarene precursor significantly influence the catalyst's reactivity and selectivity. In this compound, the propyl group is an electron-donating alkyl group.

Electronic Effects: The electron density of the aryl ring affects the electrophilicity of the iodine center. Electron-donating groups (like the propyl group) can increase the electron density on the iodine, potentially accelerating reactions that involve the stabilization of a cationic intermediate. researchgate.net Conversely, electron-withdrawing groups enhance the iodine's electrophilicity and oxidizing power, which can be beneficial for other types of transformations. researchgate.netnih.govresearchgate.net For example, in the vicinal diamination of styrene, iodoarenes with electron-donating substituents were found to outperform those with electron-withdrawing groups. nih.gov

Steric Effects: The size of substituents, particularly at the ortho positions relative to the iodine atom, can have a profound impact. Bulky groups can create steric hindrance that influences substrate approach, potentially enhancing stereoselectivity. rsc.org However, excessive steric bulk can also hinder the reaction by blocking the active site. This interplay between steric and electronic factors allows for fine-tuning of catalyst performance for specific applications.

The following table summarizes the general influence of substituents on catalyst behavior.

Table 2: Influence of Substituents on Iodoarene Catalyst Performance| Substituent Type | Position | General Effect on Reactivity/Selectivity | Example Reaction | Reference |

|---|---|---|---|---|

| Electron-Donating | Para | Accelerates reactions via stabilization of cationic intermediates | Vicinal Diamination of Styrene | researchgate.net |

| Electron-Withdrawing | Para | Increases electrophilicity and oxidizing power of iodine | Halogen Bond-Mediated Organocatalysis | researchgate.net |

| Bulky Groups | Ortho | Can enhance enantioselectivity through steric directing effects | α-Oxytosylation of Ketones | rsc.org |

Recyclable and Supported Hypervalent Iodine Catalysts

A significant drawback of using stoichiometric hypervalent iodine reagents is the generation of iodoarene byproducts. nsf.gov To address this and improve the sustainability of the process, considerable effort has been devoted to developing recyclable catalytic systems. The primary strategy involves immobilizing the iodoarene catalyst on an insoluble support, which allows for easy separation from the reaction mixture and subsequent reuse. nsf.govnsf.govresearchgate.net

Common supports include:

Polymers: Iodoarenes can be covalently attached to polymer backbones, such as polystyrene. These polymer-supported catalysts can be recovered by simple filtration. nsf.gov

Magnetic Nanoparticles: Attaching the iodoarene moiety to a magnetic nanoparticle core allows for the catalyst to be separated from the reaction mixture using an external magnet. nsf.gov

Silica (B1680970): Iodoarenes can be grafted onto a silica surface, creating robust and recyclable heterogeneous catalysts. umn.edu

These supported catalysts have been shown to be reusable for multiple cycles without a significant loss of activity, making oxidative processes more economical and environmentally friendly. nsf.govrsc.org

Advanced Applications in Organic Synthesis and Materials Science

Utilization of 1-Iodo-4-propylbenzene as a Versatile Building Block in Complex Molecule Synthesis

This compound is a key substrate in several palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org The high reactivity of the aryl-iodide bond, compared to aryl bromides or chlorides, allows for selective transformations under mild conditions. wikipedia.org This makes it an ideal building block for the synthesis of complex organic molecules.

Key cross-coupling reactions involving aryl iodides like this compound include:

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org The use of this compound in Sonogashira coupling allows for the introduction of the 4-propylphenyl group onto an alkynyl framework, a common motif in various functional materials and complex molecules. libretexts.org The reaction is typically carried out using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.org

Suzuki-Miyaura Coupling: This versatile method creates a carbon-carbon bond between an organoboron compound and an organic halide. organic-chemistry.org this compound can be efficiently coupled with a wide range of aryl or vinyl boronic acids or their esters to generate biaryl and substituted styrene (B11656) structures. mdpi.com These structures are prevalent in pharmaceuticals and advanced materials. mdpi.com

Heck Reaction: This reaction forms a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. thermofisher.com The reaction of this compound with various alkenes provides a direct route to stilbene (B7821643) derivatives and other vinylated aromatic compounds. rsc.org

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. Although less common due to the toxicity of organotin reagents, it remains a powerful tool for the formation of carbon-carbon bonds where other methods may fail. thermofisher.com

The following table summarizes the key features of these important cross-coupling reactions applicable to this compound:

| Reaction Name | Coupling Partners | Catalyst System | Key Bond Formed |

| Sonogashira Coupling | Terminal Alkyne + Aryl Iodide | Pd catalyst, Cu(I) cocatalyst, Base | C(sp)-C(sp2) |

| Suzuki-Miyaura Coupling | Organoboron Compound + Aryl Iodide | Pd catalyst, Base | C(sp2)-C(sp2) |

| Heck Reaction | Alkene + Aryl Iodide | Pd catalyst, Base | C(sp2)-C(sp2) |

| Stille Coupling | Organotin Compound + Aryl Iodide | Pd catalyst | C(sp2)-C(sp2) |

Role in the Synthesis of Biologically Active Scaffolds and Natural Products

The cross-coupling methodologies described above are instrumental in the synthesis of a wide array of biologically active scaffolds and natural products. The 4-propylphenyl moiety, which can be readily introduced using this compound, is a structural component of various pharmacologically important molecules.

For instance, the Suzuki-Miyaura coupling has been extensively used in the pharmaceutical industry to synthesize complex biaryl structures found in numerous drugs. mdpi.com The ability to couple this compound with various heterocyclic boronic acids opens up avenues for creating libraries of potential drug candidates.

The Heck reaction has also proven invaluable in the total synthesis of natural products. researchgate.net For example, intramolecular Heck reactions of iodoarene-tethered systems have been employed as a key step in the construction of complex polycyclic natural products. researchgate.net While a specific synthesis using this compound is not detailed in the provided search results, the general applicability of the reaction to aryl iodides suggests its potential in synthesizing analogs of natural products containing a 4-propylphenyl group.

Furthermore, the Sonogashira coupling is utilized in the synthesis of natural products and biologically active molecules containing the enyne or arylalkyne motif. libretexts.org For example, it has been used to construct intermediates for the synthesis of bulgaramine, a benzindenoazepine alkaloid. libretexts.org

Applications in the Development of Functional Materials

The versatility of this compound extends beyond medicinal chemistry into the realm of materials science, where it serves as a precursor for the synthesis of functional organic materials.

Polyheterocyclic compounds are of significant interest due to their applications in materials science, particularly in the field of organic electronics. nih.gov An iterative approach combining Sonogashira coupling and iodocyclization provides a powerful strategy for the synthesis of these complex structures. nih.gov

In this methodology, an iodo-heterocycle is first coupled with a terminal alkyne bearing a nucleophilic group via a Sonogashira reaction. The resulting product then undergoes an iodocyclization reaction to form a new iodine-containing heterocycle. This new iodo-heterocycle can then be used in a subsequent cycle of Sonogashira coupling and iodocyclization, allowing for the systematic construction of polyheterocyclic systems. nih.gov this compound can serve as a starting point in this iterative process, enabling the incorporation of the 4-propylphenyl group into the final polyheterocyclic architecture. The synthesis of nitrogen-containing polycyclic aromatic compounds has also been achieved through methods like the palladium-catalyzed alkylation/direct arylation of bromoalkyl-substituted heterocycles with aryl iodides. acs.org

Iodinated compounds are widely used as radiocontrast agents in X-ray-based imaging techniques like computed tomography (CT). wikipedia.orgwikipedia.org The high atomic number of iodine (Z=53) leads to a greater attenuation of X-rays compared to soft tissues, resulting in enhanced image contrast. radiopaedia.org This allows for better visualization of vascular structures and organs. wikipedia.org

Water-soluble, organic iodine-containing molecules are the basis for modern intravenous contrast media. wikipedia.org While specific applications of this compound as an X-ray contrast agent are not detailed in the provided search results, its nature as an iodinated organic compound suggests its potential as a building block for more complex, next-generation contrast agents. The development of new iodinated compounds for this purpose is an active area of research, with a focus on improving efficacy and reducing potential toxicity. rsna.org The principle relies on incorporating a high concentration of iodine atoms into a molecule to maximize X-ray absorption. radiopaedia.org

Use of Aryl Iodides as Probes and Labels in Biochemical Studies

Aryl iodides, particularly their radioiodinated and photoactivatable derivatives, are invaluable tools in biochemical research for studying biological processes at the molecular level. rsc.orgnih.gov

Radioiodinated aryl iodides, often labeled with isotopes like 125I or 131I, serve as sensitive probes in various biochemical assays and imaging techniques. nih.govchemistryviews.org These labeled compounds are used to trace the metabolic fate of molecules, to quantify receptor binding, and in single-photon emission computed tomography (SPECT) imaging. rsc.orgchemistryviews.org The synthesis of these radiolabeled probes often involves the radioiodination of a precursor molecule, such as an organostannane or a boronic acid derivative of the corresponding aryl compound. nih.gov

Furthermore, aryl iodides can be functionalized to create photoaffinity labels. nih.govrsc.org These probes typically contain a photoreactive group, such as an aryl azide (B81097), and a reporter tag, which can be a radioisotope like 125I. nih.govnih.gov Upon photoactivation with UV light, the aryl azide forms a highly reactive nitrene intermediate that can covalently bind to nearby biomolecules, such as proteins. rsc.org This allows for the identification of binding partners and the mapping of binding sites within proteins. nih.govnih.gov For instance, a radioiodinated aryl azide derivative of glucose has been used to photoaffinity label the human erythrocyte monosaccharide transporter. nih.gov The presence of the iodine atom not only allows for sensitive detection via its radioisotope but can also influence the photochemical properties of the probe due to the heavy atom effect. rsc.org

Future Research Directions and Challenges in 1 Iodo 4 Propylbenzene Chemistry

Development of More Sustainable and Environmentally Friendly Synthetic Routes

The traditional synthesis of aryl iodides often involves harsh reagents and generates significant waste. Future research is intensely focused on developing greener alternatives. A primary challenge is to replace hazardous solvents and reagents with more benign options.

Key research directions include:

Solvent-Free Synthesis: Grinding techniques using catalysts like nanosilica periodic acid (nano-SPIA) offer an eco-friendly, efficient route for the synthesis of aryl iodides from aromatic amines under solvent-free conditions. kashanu.ac.irkashanu.ac.ir This method is advantageous due to its mild conditions, short reaction times, and simple procedure. kashanu.ac.ir

Green Solvents: Deep eutectic solvents (DESs) are emerging as environmentally benign and recyclable media for reactions involving aryl iodides, such as palladium-catalyzed aminocarbonylation. rsc.org These solvents offer a sustainable alternative to conventional volatile organic solvents.

Metal-Free Approaches: To circumvent the use of costly and toxic heavy metals, metal-free synthesis protocols are being developed. One such method involves a one-pot, telescopic reaction for creating aryl iodides from aryl amines using commercially available, air- and moisture-inert reagents like tert-butyl nitrite (B80452) (TBN) and saccharin. nih.gov Photo-induced, metal-free C-S cross-coupling of aryl iodides with disulfides also presents a mild and efficient route to aryl sulfides. frontiersin.org

| Synthetic Strategy | Key Features | Advantages | Research Focus |

| Solvent-Free Synthesis | Diazotization of aromatic amines with NaNO₂ and a nano-SPIA catalyst via grinding. kashanu.ac.irkashanu.ac.ir | Environmentally benign, mild conditions, short reaction times, low cost, simple procedure. kashanu.ac.ir | Optimization of catalyst reusability and expansion of substrate scope. |

| Deep Eutectic Solvents (DESs) | Use of DESs as recyclable media for Pd-catalyzed aminocarbonylation of aryl iodides. rsc.org | Environmentally friendly, recyclable, mild reaction conditions. rsc.org | Exploring a wider range of reactions and DES compositions. |

| Metal-Free Synthesis | One-pot synthesis from aryl amines using TBN, saccharin, and TEAI. nih.gov | Safe, cost-effective, broad substrate scope, avoids metal contamination. nih.gov | Improving yields and expanding to different functional groups. |

| Photochemical Methods | Photo-induced C-S cross-coupling of aryl iodides and disulfides without a metal catalyst. frontiersin.org | Mild conditions, high efficiency, good functional group tolerance. frontiersin.org | Exploring other photo-induced transformations of aryl iodides. |

Exploration of Novel Reactivity Modes and Mechanistic Pathways

Understanding the fundamental reactivity of the carbon-iodine bond is crucial for innovation. Future research will explore new ways to activate and functionalize 1-iodo-4-propylbenzene, moving beyond traditional cross-coupling reactions.

A significant area of investigation involves hypervalent iodine chemistry. Anodically generated hypervalent iodine intermediates can mediate a variety of valuable chemical transformations, eliminating the need for hazardous chemical oxidants. researchgate.netbohrium.com This opens up possibilities for novel oxidative coupling reactions. researchgate.net

Another developing area is the site-selective C–H functionalization of aryl iodides. Electrochemically driven C(sp²)–H/C(sp³)–H coupling reactions have been reported where the C–H bond reacts in preference to the weaker C–I bond. chinesechemsoc.org Mechanistic studies suggest this selectivity is achieved through an iodine-assisted kashanu.ac.irkashanu.ac.ir-sigmatropic rearrangement. chinesechemsoc.org

Detailed mechanistic studies using electroanalytical techniques and statistical modeling are also crucial. For instance, research on the oxidative addition of aryl iodides to Ni(I) complexes has helped classify reaction mechanisms as either a three-center concerted pathway or a halogen-atom abstraction pathway, depending on the ligand. nih.govacs.org Such in-depth understanding is vital for rationally designing new reactions and catalysts. nih.govresearchgate.net

| Research Area | Focus | Key Findings & Challenges |

| Hypervalent Iodine Chemistry | Using anodically generated hypervalent iodine species as mediators in synthesis. researchgate.netbohrium.com | Enables metal-free oxidative couplings; challenges include controlling selectivity and understanding transient intermediates. researchgate.netchinesechemsoc.org |

| Site-Selective C–H Functionalization | Activating C–H bonds in aryl iodides for coupling reactions, leaving the C–I bond intact for further functionalization. chinesechemsoc.orgchinesechemsoc.org | Offers novel disconnection strategies; challenges include achieving high selectivity and overcoming the reactivity of the C–I bond. chinesechemsoc.org |

| Mechanistic Elucidation | In-depth studies of reaction pathways, such as oxidative addition to transition metals. nih.govacs.orgresearchgate.net | Distinguishes between pathways like concerted vs. halogen-atom abstraction; provides a basis for rational catalyst design. nih.govacs.org |

Design of Highly Selective and Enantioselective Catalytic Systems

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. A significant challenge in the chemistry of this compound is the development of catalysts that can control stereochemistry with high precision.

Future research will focus on:

New Chiral Ligands: The design of novel chiral ligands is paramount. Axially chiral biphenyl (B1667301) ligands and derivatives of imidazolidin-4-one (B167674) are being explored for their potential in asymmetric catalysis. nih.govchemrxiv.org The catalytic activity and enantioselectivity are highly dependent on the steric and electronic properties of these ligands. chemrxiv.org

Chiral Aryl Iodide Catalysts: An exciting frontier is the use of chiral aryl iodides themselves as catalysts. These catalysts have been successfully applied in enantioselective Wagner–Meerwein rearrangements of β-substituted styrenes, providing access to enantioenriched 1,3-difluorinated molecules. sci-hub.se Computational and kinetic studies have revealed that these reactions can proceed through different mechanistic pathways while still achieving high enantioselectivity, demonstrating the versatility of this catalytic approach. sci-hub.se

Photocatalysis: Merging enantioselective catalysis with photocatalysis is a rapidly growing field. beilstein-journals.org This strategy allows for the generation of highly reactive radical intermediates under mild conditions, which can then be controlled by a chiral catalyst to produce enantioenriched products. beilstein-journals.org

Integration of Flow Chemistry and Electrochemistry in Aryl Iodide Synthesis

Moving from traditional batch processing to continuous flow and electrochemical methods offers significant advantages in terms of safety, efficiency, and scalability.

Flow Chemistry: Continuous-flow systems are being developed for various transformations of aryl iodides. For example, a simple and ligand-free synthesis of phenols from aryl iodides has been demonstrated using a heated copper coil as both the reactor and the catalyst promoter. thieme-connect.comresearchgate.net Flow methods can dramatically reduce reaction times from hours to minutes and allow for safer operation at high temperatures and pressures. thieme-connect.comnih.gov They are also being applied to cross-coupling reactions like the Sonogashira and Suzuki reactions, sometimes using packed-bed reactors with heterogeneous catalysts. acs.org

Electrochemistry: Electrochemical methods provide a sustainable tool for generating reactive species from aryl iodides without the need for stoichiometric chemical reagents. researchgate.netpku.edu.cn The anodic oxidation of aryl iodides can generate hypervalent iodine compounds for use in oxidative coupling reactions. researchgate.netbohrium.com Furthermore, electrochemical borylation of aryl iodides offers a transition-metal-free pathway to valuable arylboronic esters. pku.edu.cn A significant challenge in electrosynthesis is avoiding overoxidation and controlling selectivity, which can sometimes be addressed by the choice of electrode material. chinesechemsoc.orgd-nb.info

| Technology | Application to Aryl Iodides | Advantages & Challenges |

| Flow Chemistry | Hydroxylation, Sonogashira coupling, Suzuki coupling. thieme-connect.comacs.org | Rapid reaction times, enhanced safety, scalability; Challenge: catalyst leaching, reactor clogging. thieme-connect.comnih.gov |

| Electrochemistry | Synthesis of aryl iodides, borylation, generation of hypervalent iodine reagents, C-H functionalization. chinesechemsoc.orgpku.edu.cnd-nb.infonih.gov | Avoids stoichiometric oxidants/reductants, sustainable; Challenge: selectivity, electrode passivation, low conversion rates. researchgate.netchinesechemsoc.org |

Advanced Computational Approaches for Predictive Synthesis and Catalysis

Computational chemistry is becoming an indispensable tool for accelerating discovery in organic synthesis. For this compound, advanced computational approaches hold the key to predicting reactivity and designing optimal synthetic routes.

Mechanistic Insights: Density Functional Theory (DFT) calculations are used to elucidate complex reaction mechanisms, such as the oxidative addition of aryl iodides to metal centers and the pathways of aryl exchange reactions. researchgate.netresearchgate.netacs.orgresearchgate.net These studies provide detailed information about transition states and intermediates that are often difficult to observe experimentally.

Predictive Modeling: By combining computational data with experimental results, researchers can build statistical and machine learning models to predict reaction outcomes. nih.govresearchgate.net For example, multivariate linear regression models have been used to identify the key electronic and steric factors that control the rate of oxidative addition of aryl iodides to nickel complexes. nih.gov

Retrosynthesis: Machine learning models, particularly those based on transformer architectures, are being developed for retrosynthesis prediction. rsc.org These tools can analyze a target molecule and propose potential synthetic disconnections. For instance, a model might correctly identify a Sonogashira coupling as a key step and suggest an aryl iodide, like this compound, as a suitable starting material due to its higher reactivity compared to an aryl bromide. rsc.org

The primary challenge in this area is the accuracy of the models, which depends heavily on the quality and quantity of the training data. Overlooking imperfections in reaction databases can lead to incomplete or biased predictions. rsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。